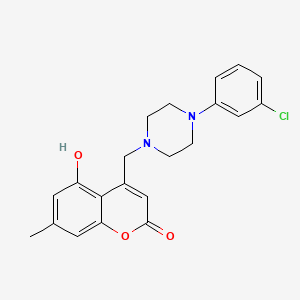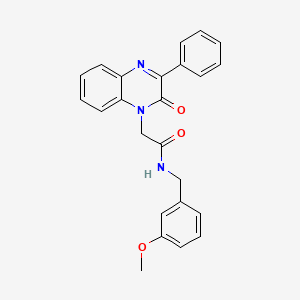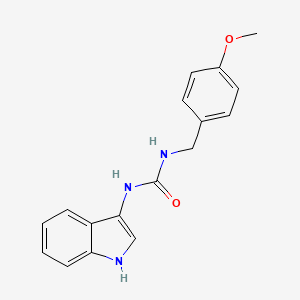
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one, commonly known as VU0152100, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one has shown significant potential in cancer research. Its derivatives have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines, with some showing better activities than the reference drug curcumin. This indicates its potential as a therapeutic agent in cancer treatment. Molecular docking studies have also supported these findings, highlighting the compound's binding affinity towards specific proteins involved in cancer pathways (Parveen et al., 2017).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal capabilities of compounds structurally related to this compound. Novel derivatives have been synthesized and found to exhibit significant activity against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant and Neuropharmacological Effects
Research into the neuropharmacological effects of related compounds has demonstrated potential anticonvulsant activities, with certain derivatives showing protective effects in models of seizure and epilepsy. These findings indicate the possible application of such compounds in treating neurological disorders (Aytemir et al., 2004).
Chemical Synthesis and Structural Analysis
The chemical synthesis of related piperazine compounds and their structural characterization have been extensively studied. These compounds serve as a basis for further chemical modifications and optimizations, potentially leading to new therapeutic agents with improved efficacy and selectivity for various targets (Wujec & Typek, 2023).
Molecular Docking and Pharmacological Studies
Molecular docking studies of compounds structurally related to this compound have provided insights into their potential mechanisms of action. These studies help in understanding how these compounds interact with biological targets, which is crucial for the rational design of new drugs (Shim et al., 2002).
Mécanisme D'action
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including histamine receptors, serotonin receptors, and dopamine receptors . The specific target of “4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one” would depend on its exact structure and functional groups.
Mode of Action
Piperazine derivatives generally work by binding to their target receptors and modulating their activity . The exact mode of action for “this compound” would depend on its specific target.
Biochemical Pathways
The biochemical pathways affected by piperazine derivatives can vary widely depending on their specific targets . For example, if “this compound” targets histamine receptors, it could affect allergic response pathways.
Pharmacokinetics
Piperazine derivatives are known to have good pharmacokinetic properties, often being well absorbed and distributed throughout the body . The ADME properties of “this compound” would depend on its specific structure.
Propriétés
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-9-18(25)21-15(11-20(26)27-19(21)10-14)13-23-5-7-24(8-6-23)17-4-2-3-16(22)12-17/h2-4,9-12,25H,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGUFHIHCCZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-(2-furylmethyl)-2-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2551917.png)
![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)


